molecular formula C15H16FNO2 B2597122 N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide CAS No. 1351641-46-7

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2597122
CAS No.: 1351641-46-7
M. Wt: 261.296
InChI Key: PBJHYCAAXSUNCX-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C15H16FNO2 This compound is characterized by the presence of a furan ring substituted with two methyl groups and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

    Substitution with Methyl Groups: The furan ring is then methylated using methyl iodide and a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The 4-fluorophenylacetic acid is converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with the furan derivative in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a diketone.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the acetamide group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. Its fluorophenyl group makes it a useful probe in binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenylacetamide: Lacks the fluorine atom, which may result in different binding properties.

    N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

    N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-bromophenyl)acetamide: The presence of a bromine atom may affect its pharmacokinetic properties.

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide is unique due to the combination of a furan ring with a fluorophenylacetamide moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-10-7-13(11(2)19-10)9-17-15(18)8-12-3-5-14(16)6-4-12/h3-7H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJHYCAAXSUNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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